Cinnamoyl-coa

描述

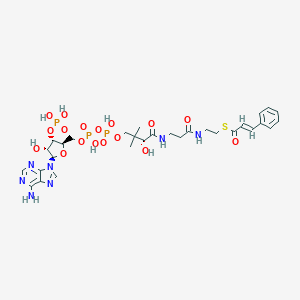

Cinnamoyl-coenzyme A is an intermediate in the phenylpropanoid metabolic pathway. It plays a crucial role in the biosynthesis of lignin, a complex polymer that provides structural support to plants. This compound is formed by the esterification of cinnamic acid with coenzyme A, a process catalyzed by the enzyme 4-coumarate-CoA ligase.

准备方法

Synthetic Routes and Reaction Conditions

Cinnamoyl-coenzyme A can be synthesized through the enzymatic reaction involving 4-coumarate-CoA ligase. This enzyme catalyzes the conversion of cinnamic acid to cinnamoyl-coenzyme A in the presence of adenosine triphosphate and coenzyme A. The reaction conditions typically involve a buffered solution at a pH of around 7.5, with the presence of magnesium ions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, cinnamoyl-coenzyme A is produced using recombinant DNA technology. The genes encoding 4-coumarate-CoA ligase are inserted into bacterial or yeast cells, which are then cultured in large bioreactors. The enzyme is harvested and purified, and the reaction is carried out under controlled conditions to produce cinnamoyl-coenzyme A in large quantities.

化学反应分析

Core Reductive Reaction Catalyzed by CCR

Cinnamoyl-CoA reductase (EC 1.2.1.44) mediates the NADPH-dependent reduction of this compound esters to their corresponding cinnamaldehydes, releasing CoA and NADP⁺. The general reaction is:

This reaction represents the first committed step in monolignol biosynthesis, directing metabolic flux toward lignin polymer formation .

Key Substrates and Products:

Feruloyl-CoA is the preferred substrate for most CCR isoforms, showing 3-fold higher catalytic efficiency compared to p-coumaroyl-CoA . Competitive inhibition by feruloyl-CoA further underscores its metabolic dominance .

Mechanistic Insights into the Reduction Process

The reaction proceeds via a conserved catalytic triad (Ser-Tyr-Lys) characteristic of short-chain dehydrogenase/reductases (SDRs):

-

Hydride Transfer : NADPH donates a hydride to the carbonyl carbon of this compound, forming a tetrahedral intermediate stabilized by hydrogen bonding with Tyr and Ser residues .

-

CoA Elimination : Collapse of the intermediate releases CoA-S⁻, which is protonated by a conserved cysteine residue .

-

Aldehyde Formation : The final product retains the aromatic hydroxylation pattern of the original substrate, critical for lignin monomer diversity .

"The thiolate of CoA is protonated either by a nearby cysteine residue or solvent molecules, though experimental evidence favors enzymatic assistance in this step."

Substrate Selectivity and Kinetic Parameters

CCR exhibits distinct preferences for hydroxythis compound esters, as demonstrated by comparative kinetics:

Table 1: Kinetic Parameters of Ph-CCR1 with Hydroxythis compound Esters

| Parameter | p-Coumaroyl-CoA | Feruloyl-CoA | Sinapoyl-CoA |

|---|---|---|---|

| Kₘ (μM) | 208.6 ± 47.4 | 307.6 ± 9.0 | 270.3 ± 17.8 |

| Vₘₐₓ (nmol/s/mg) | 1235.7 ± 168.3 | 5713.0 ± 66.8 | 3384.7 ± 111.5 |

| kₐₜ (s⁻¹) | 1.2 ± 0.3 | 5.8 ± 0.1 | 3.4 ± 0.1 |

Despite higher Kₘ values for feruloyl-CoA, its superior turnover number (kₐₜ) makes it the most efficiently processed substrate. Sinapoyl-CoA reduction is less favored due to steric hindrance from methoxy groups .

Metabolic Coupling with Downstream Enzymes

CCR operates in tandem with caffeoyl-CoA O-methyltransferase (CCoAOMT) to process caffeoyl-CoA:

-

Methylation : CCoAOMT converts caffeoyl-CoA to feruloyl-CoA.

-

Reduction : CCR subsequently reduces feruloyl-CoA to coniferaldehyde .

This coupling requires spatial compartmentalization, as CCoAOMT functions optimally at pH 7.5–8.0, while CCR exhibits peak activity at pH 6.0–6.5 .

Engineering Altered Substrate Specificity

Structural studies reveal that modifying residues in the substrate-binding pocket can shift CCR activity:

科学研究应用

Lignin Biosynthesis

Cinnamoyl-CoA is crucial in the phenylpropanoid pathway, where it serves as a substrate for this compound reductase (CCR), the first committed enzyme in monolignol biosynthesis. This process is vital for producing lignin, a key structural component of plant cell walls.

- Mechanism of Action : CCR catalyzes the reduction of hydroxythis compound esters to hydroxycinnamaldehydes, which are then polymerized to form lignin. The enzyme's specificity for different substrates (e.g., feruloyl-CoA, caffeoyl-CoA) influences the composition and properties of lignin produced in various plant species .

- Case Study : In Brassica napus, overexpression of BnaC.CCR2.b led to a significant increase in lignin content (2.28–2.76%) and enhanced resistance to Sclerotinia sclerotiorum, demonstrating how manipulating CCR activity can improve plant resilience .

Bioenergy Production

The manipulation of this compound pathways has significant implications for bioenergy:

- Biomass Conversion : Research indicates that altering CCR activity can enhance biomass conversion efficiency in plants like sorghum. By optimizing lignin composition through targeted genetic modifications, researchers aim to improve the digestibility and fermentability of plant materials for biofuel production .

- Engineering Strategies : Genetic engineering approaches that increase CCR expression or alter substrate specificity can lead to higher yields of desirable biofuels from lignocellulosic biomass .

Agricultural Enhancements

This compound's role extends beyond lignin biosynthesis into enhancing agricultural traits:

- Disease Resistance : Studies have shown that increased lignin content, facilitated by enhanced CCR activity, correlates with improved resistance to pathogens. For example, transgenic plants with elevated CCR levels exhibited reduced disease lesions when challenged with fungal pathogens .

- Stress Tolerance : The modification of phenolic compound pathways involving this compound can also enhance plant tolerance to abiotic stresses such as drought and salinity by improving cell wall integrity and metabolic responses .

Potential Industrial Applications

This compound derivatives have potential applications in various industries:

- Pharmaceuticals : The phenolic compounds derived from this compound are known for their antioxidant properties and potential health benefits. This opens avenues for developing nutraceuticals and functional foods based on these metabolites .

- Bioplastics : The incorporation of lignin-derived materials into bioplastics could lead to sustainable alternatives to petroleum-based plastics, leveraging the inherent properties of lignin .

Research Findings and Data Tables

The following table summarizes key findings related to this compound applications:

作用机制

Cinnamoyl-coenzyme A exerts its effects primarily through its role as a substrate in enzymatic reactions. It binds to the active site of enzymes such as cinnamoyl-CoA reductase, where it undergoes reduction to form cinnamaldehyde. This process involves the transfer of electrons from NADPH to cinnamoyl-coenzyme A, facilitated by specific amino acid residues in the enzyme’s active site.

相似化合物的比较

Cinnamoyl-coenzyme A is unique in its role in the phenylpropanoid pathway. Similar compounds include:

Feruloyl-coenzyme A: Involved in the biosynthesis of ferulic acid derivatives.

Coumaroyl-coenzyme A: Participates in the formation of coumaric acid derivatives.

Sinapoyl-coenzyme A: Plays a role in the synthesis of sinapic acid derivatives.

These compounds share similar biosynthetic pathways but differ in their specific roles and the types of products they generate. Cinnamoyl-coenzyme A is distinct in its involvement in the initial steps of lignin biosynthesis, making it a critical component in the formation of plant cell walls.

生物活性

Cinnamoyl-CoA is a crucial intermediate in the biosynthesis of lignin, a complex polymer that provides structural support and protection in plants. This compound is primarily involved in the phenylpropanoid pathway, which is essential for producing various secondary metabolites, including flavonoids, tannins, and lignin. The biological activity of this compound is largely mediated through its conversion by specific enzymes, particularly this compound reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). This article explores the biological activity of this compound, focusing on its enzymatic interactions, effects on plant physiology, and potential applications in biotechnology.

This compound Reductase (CCR)

CCR catalyzes the reduction of hydroxythis compound esters to hydroxycinnamaldehydes using NADPH as a reducing agent. This reaction represents a critical step in the lignin biosynthetic pathway. The specificity and efficiency of CCR vary depending on the substrate:

| Substrate | Enzyme | Activity Level |

|---|---|---|

| Feruloyl-CoA | SbCCR1 | High |

| Caffeoyl-CoA | SbCCR1 | Moderate |

| p-Coumaroyl-CoA | SbCCR2 | High |

Studies have shown that CCR from Sorghum bicolor exhibits a higher affinity for feruloyl-CoA compared to other substrates, indicating its pivotal role in producing guaiacyl units in lignin synthesis .

Cinnamyl Alcohol Dehydrogenase (CAD)

Following the action of CCR, CAD further reduces hydroxycinnamaldehydes to their corresponding alcohols. This sequential enzymatic action is vital for the polymerization of lignin precursors into the lignin structure, which is essential for plant integrity and defense mechanisms against pathogens .

Lignin Biosynthesis

Lignin plays a significant role in plant defense and structural integrity. By regulating the expression of CCR and CAD genes, plants can modulate lignin production in response to environmental stresses or pathogen attacks. For instance, down-regulation of CCR in Solanum lycopersicum resulted in reduced lignin content but increased levels of soluble phenolics, enhancing the antioxidant capacity of the plant extracts .

Case Study: Transgenic Plants

Transgenic approaches have been employed to study the effects of altered CCR expression on lignin biosynthesis. In one study, tomato plants with reduced CCR expression showed a significant decrease in lignin content while accumulating higher levels of beneficial phenolic compounds like chlorogenic acid and rutin. These findings underscore the potential for manipulating this compound metabolic pathways to enhance plant resilience and nutritional value .

Bioenergy Production

This compound's role in lignin biosynthesis positions it as a target for genetic engineering aimed at improving bioenergy crops. By reducing lignin content through targeted down-regulation of CCR and CAD genes, researchers aim to enhance cellulose accessibility for enzymatic hydrolysis, thereby increasing biofuel yields from plant biomass .

Antimicrobial Properties

Emerging research indicates that monolignols produced via this compound pathways may possess antimicrobial properties. The accumulation of these compounds during pathogen attack suggests a dual role for lignin precursors: structural support and chemical defense against microbial threats .

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNVHNHITFVWIX-KZKUDURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030398 | |

| Record name | Cinnamoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76109-04-1 | |

| Record name | Coenzyme A, S-[(2E)-3-phenyl-2-propenoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76109-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINNAMOYL-COA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVQ9P5RAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。